Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility and Reduced CNS Permeability Compared to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibits a significantly higher topological polar surface area (TPSA) compared to its direct des-oxo analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1455-85-2). This difference stems from the carbonyl oxygen of the pyridin-2(1H)-one, which serves as an additional hydrogen bond acceptor .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.04 Ų |
| Comparator Or Baseline | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1455-85-2): 51.81 Ų |
| Quantified Difference | 39% increase in TPSA (+20.23 Ų) |
| Conditions | Computational chemistry data as reported by vendors; consistent with predicted values. |
Why This Matters
This data is critical for scientific selection; the higher TPSA of the target compound predicts improved aqueous solubility and a reduced likelihood of crossing the blood-brain barrier, making it a superior choice for designing peripherally restricted therapeutics compared to its more lipophilic pyridine analog [1].
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
